1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound featuring a benzodioxole ring fused to a pyrrolidine ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole with a suitable pyrrolidine derivative under controlled conditions. The reaction may require catalysts such as palladium or other transition metals to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzodioxole and pyrrolidine rings can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could interfere with the function of proteins involved in cell cycle regulation, thereby exerting anticancer effects .
Comparison with Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylic acid
- 1-(1,3-Benzodioxol-5-yl)-4-oxopyrrolidine-3-carboxylic acid
- 1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-2-carboxylic acid
Uniqueness: 1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its analogs. Its benzodioxole ring provides a stable framework, while the pyrrolidine ring offers flexibility for functionalization .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-11-3-7(12(15)16)5-13(11)8-1-2-9-10(4-8)18-6-17-9/h1-2,4,7H,3,5-6H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSWABALJXFXDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437577 |
Source
|
Record name | 1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133748-06-8 |
Source
|
Record name | 1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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